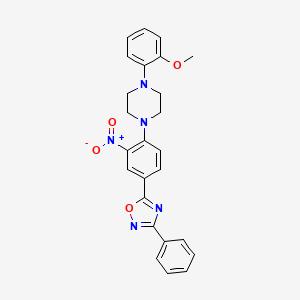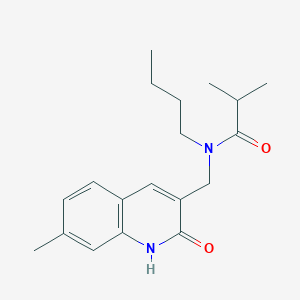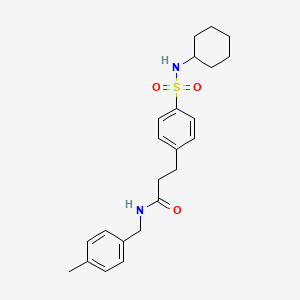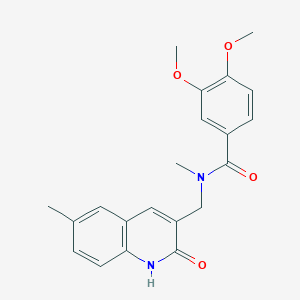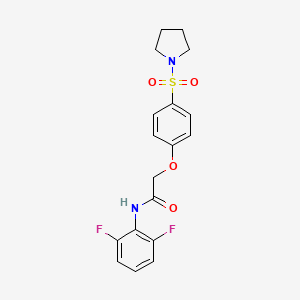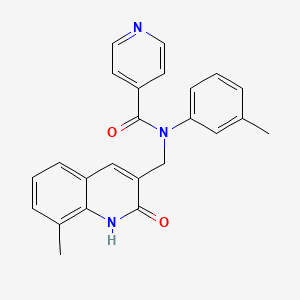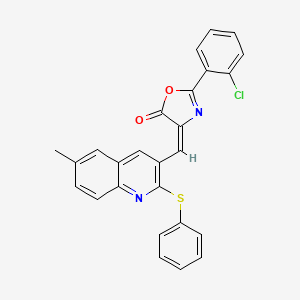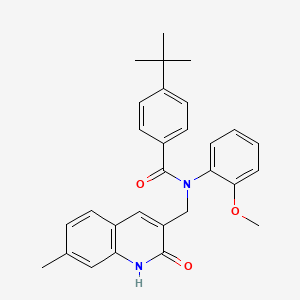
4-chloro-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is commonly referred to as "CDMHB" and is known for its unique chemical structure and properties. In
作用机制
The mechanism of action of CDMHB is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, CDMHB has been shown to inhibit the activity of the enzyme tubulin, which is involved in cell division. This inhibition of tubulin activity leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CDMHB has a number of biochemical and physiological effects. Studies have shown that CDMHB can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. CDMHB has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of CDMHB for lab experiments is its high purity. Because CDMHB is synthesized using a complex process, the resulting compound is highly pure and suitable for use in scientific research. Additionally, CDMHB has a wide range of potential applications in scientific research, making it a versatile compound for researchers to use. However, the synthesis of CDMHB is a time-consuming and expensive process, which can make it difficult for researchers to obtain large quantities of the compound.
未来方向
There are a number of future directions for research involving CDMHB. One area of research is the development of more efficient synthesis methods for CDMHB. Another area of research is the identification of new applications for CDMHB, particularly in the treatment of bacterial infections. Additionally, researchers are interested in studying the long-term effects of CDMHB on the body, as well as its potential interactions with other drugs and chemicals. Overall, CDMHB is a promising compound with a wide range of potential applications in scientific research.
合成方法
The synthesis of CDMHB is a complex process that involves several steps. The first step involves the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 4-chloro-3,4-dimethylaniline to form an intermediate compound. This intermediate is then reacted with N-(3,4-dimethylphenyl)benzamide to form the final product, CDMHB. The synthesis of CDMHB is a time-consuming and expensive process, but the resulting compound is highly pure and suitable for scientific research.
科学研究应用
CDMHB has a wide range of potential applications in scientific research. One of the most promising applications of CDMHB is in cancer research. Studies have shown that CDMHB has anti-cancer properties and can inhibit the growth of cancer cells. CDMHB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, CDMHB has been studied for its potential use in the treatment of bacterial infections, as it has been shown to have antibacterial properties.
属性
IUPAC Name |
4-chloro-N-(3,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-7-12-22(13-17(16)2)28(25(30)18-8-10-21(26)11-9-18)15-20-14-19-5-3-4-6-23(19)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIKORJAACDSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

